molecular formula C12H21N3 B13328060 1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine

1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine

Cat. No.: B13328060
M. Wt: 207.32 g/mol
InChI Key: RVALKLQDTXAWHG-UHFFFAOYSA-N
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Description

1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position, a 3-methylcyclohexyl group attached to the nitrogen atom, and an amine group at the fourth position of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazol-4-amine with 3-methylcyclohexyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-Ethyl-3-methylcyclohexane: This compound shares a similar cyclohexyl structure but lacks the pyrazole ring, resulting in different chemical and biological properties.

    1-Ethyl-1H-pyrazol-4-amine: This compound has a similar pyrazole structure but lacks the 3-methylcyclohexyl group, leading to differences in reactivity and applications.

    N-(3-methylcyclohexyl)-1H-pyrazol-4-amine: This compound is similar but lacks the ethyl group, which may affect its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

1-ethyl-N-(3-methylcyclohexyl)pyrazol-4-amine

InChI

InChI=1S/C12H21N3/c1-3-15-9-12(8-13-15)14-11-6-4-5-10(2)7-11/h8-11,14H,3-7H2,1-2H3

InChI Key

RVALKLQDTXAWHG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC2CCCC(C2)C

Origin of Product

United States

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